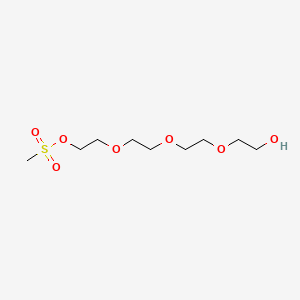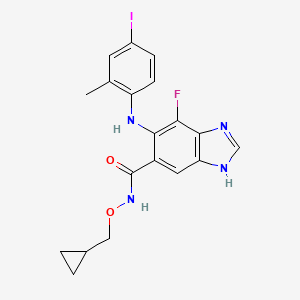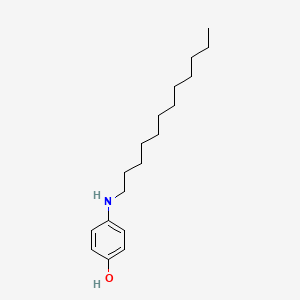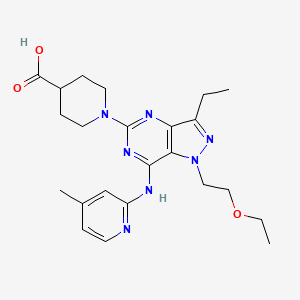
PEG5-Ms
概要
説明
“11-{(Methylsulfonyl)oxy}-3,6,9-trioxaundecanol” is also known as “2-(2-[2-(2-Hydroxyethoxy)ethoxy]ethoxy)ethyl methanesulfonate” and has the molecular formula C9H20O7S . It is also referred to as PEG5-Ms . The molecular weight of this compound is 272.32 g/mol .
Molecular Structure Analysis
The InChI representation of the molecule is InChI=1S/C9H20O7S/c1-17(11,12)16-9-8-15-7-6-14-5-4-13-3-2-10/h10H,2-9H2,1H3 . The Canonical SMILES representation is CS(=O)(=O)OCCOCCOCCOCCO .
Physical And Chemical Properties Analysis
The compound has a molecular weight of 272.32 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 7 . The compound has a rotatable bond count of 12 . The topological polar surface area is 99.7 Ų . The exact mass and monoisotopic mass of the compound are 272.09297415 g/mol .
科学的研究の応用
クロマトグラフィーと分析法
PEG5-Msは、キャピラリー電気泳動(CE)およびイオン交換、サイズ排除、疎水性相互作用液体クロマトグラフィー(LC)法における移動相修飾剤として使用されてきました . This compoundの存在下では、高分子のLC保持が変化し、その構造の安定性が維持されます .
クリックケミストリーにおける二官能性リンカー
This compoundの変種であるプロパルギル-PEG5-Msは、二官能性リンカーとして機能します。これは、銅(I)クリックケミストリーにおけるアジドに対して反応性のあるプロパルギル基を有し、標的化合物と安定なトリアゾールを形成します。 また、求核反応の良い脱離基であるメシル基も有しています .
分離科学
分離科学において、this compoundは、希釈剤、沈殿剤、抽出溶媒、固定相、または移動相修飾剤として使用されてきました .
プロテオミクス研究
1-メタンスルホニル-11-ヒドロキシ-3,6,9-トリオキサウンデカンは、プロテオミクス研究で使用される生化学物質です .
PROTACの合成
関連する化合物であるPEG4-Msは、ポリエチレングリコール(PEG)ベースのPROTACリンカーです。 これは、一連のPROTACの合成に使用できます .
医用画像における放射性合成
この化合物は、保護されていないカルボン酸基を含むメチルスルホネート前駆体の脂肪族18F標識による、MCTs画像化剤[18F]FACHのワンステップ放射性合成に使用されてきました .
作用機序
Target of Action
PEG5-Ms, also known as 11-{(Methylsulfonyl)oxy}-3,6,9-trioxaundecanol or 1-METHANESULFONYL-11-HYDROXY-3,6,9-TRIOXAUNDECANE, is primarily used in the synthesis of PROTACs (Proteolysis-Targeting Chimeras) and ADCs (Antibody-Drug Conjugates) . The primary targets of this compound are the proteins that are intended to be degraded by the PROTACs or targeted by the ADCs .
Mode of Action
In the context of PROTACs, this compound serves as a linker molecule that connects a ligand for an E3 ubiquitin ligase and a ligand for the target protein . This allows the PROTAC to exploit the intracellular ubiquitin-proteasome system to selectively degrade target proteins . In the context of ADCs, this compound is a cleavable linker used to attach a cytotoxic drug to an antibody .
Biochemical Pathways
The biochemical pathways affected by this compound are primarily those involved in protein degradation and antibody-target interactions . The exact pathways would depend on the specific proteins targeted by the PROTAC or ADC.
Pharmacokinetics
The presence of this compound in these molecules can enhance their water solubility , which could potentially improve their bioavailability.
Result of Action
The result of this compound’s action is the selective degradation of target proteins (in the case of PROTACs) or the targeted delivery of cytotoxic drugs (in the case of ADCs) . This can lead to various molecular and cellular effects, depending on the specific proteins targeted.
Action Environment
The action of this compound, as part of a PROTAC or ADC, can be influenced by various environmental factors. For instance, the presence of this compound can increase the water solubility of these molecules , which could potentially enhance their stability and efficacy in aqueous environments.
生化学分析
Biochemical Properties
The compound plays a crucial role in biochemical reactions, particularly in the synthesis of PROTACs and ADCs . PROTACs are a type of drug that works by recruiting an E3 ubiquitin ligase to a target protein, leading to the degradation of the target protein . ADCs, on the other hand, are antibodies that have been linked to a cytotoxic drug . The compound interacts with these biomolecules through its mesyl and hydroxyl groups .
Cellular Effects
The cellular effects of 11-{(Methylsulfonyl)oxy}-3,6,9-trioxaundecanol are primarily related to its role in the synthesis of PROTACs and ADCs . The compound’s hydrophilic nature increases the water solubility of the resulting PROTACs and ADCs , which can influence cell function by enhancing the delivery and efficacy of these drugs . The specific impact on cell signaling pathways, gene expression, and cellular metabolism would depend on the target protein of the PROTAC or ADC.
Molecular Mechanism
The molecular mechanism of action of 11-{(Methylsulfonyl)oxy}-3,6,9-trioxaundecanol is tied to its role as a linker in the formation of PROTACs and ADCs . The compound’s mesyl group serves as a good leaving group for nucleophilic substitution reactions, facilitating the attachment of the drug to the antibody or E3 ubiquitin ligase . This process allows the PROTAC or ADC to exert its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
The stability and degradation of the compound would likely depend on the specific conditions of the experiment, including temperature, pH, and the presence of other reactants .
Dosage Effects in Animal Models
The compound’s role in the synthesis of PROTACs and ADCs suggests that its effects would be closely tied to the dosage of these drugs .
Metabolic Pathways
Given its role in the synthesis of PROTACs and ADCs, it is likely that the compound interacts with enzymes and cofactors involved in protein degradation and drug metabolism .
Transport and Distribution
The transport and distribution of 11-{(Methylsulfonyl)oxy}-3,6,9-trioxaundecanol within cells and tissues would depend on its incorporation into PROTACs and ADCs . The compound’s hydrophilic nature could influence its localization and accumulation by increasing the water solubility of these drugs .
Subcellular Localization
The subcellular localization of 11-{(Methylsulfonyl)oxy}-3,6,9-trioxaundecanol would be determined by the target protein of the PROTAC or ADC it is incorporated into . The compound could be directed to specific compartments or organelles based on the localization of these target proteins .
特性
IUPAC Name |
2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethyl methanesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20O7S/c1-17(11,12)16-9-8-15-7-6-14-5-4-13-3-2-10/h10H,2-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCKREPSOVRTYRC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)OCCOCCOCCOCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20O7S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70402451 | |
| Record name | 11-{(methylsulfonyl)oxy}-3,6,9-trioxaundecanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70402451 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
65883-12-7 | |
| Record name | 11-{(methylsulfonyl)oxy}-3,6,9-trioxaundecanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70402451 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(2S)-3-(1H-indol-3-yl)-2-methyl-2-[(4-nitrophenyl)carbamoylamino]-N-[(1-pyridin-2-ylcyclohexyl)methyl]propanamide](/img/structure/B1679125.png)

![6-(2,6-Dichlorophenyl)-8-methyl-2-(4-morpholin-4-ylanilino)pyrido[2,3-d]pyrimidin-7-one](/img/structure/B1679128.png)



![4-(2,6-dichlorophenyl)-9-hydroxy-6-(3-(methylamino)propyl)pyrrolo[3,4-c]carbazole-1,3(2H,6H)-dione](/img/structure/B1679135.png)
![2-[3-(2,6-Dimethylpiperazin-1-yl)phenyl]-2-phenylpentanamide](/img/no-structure.png)



